4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid
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Overview
Description
4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety, a cyano group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzoic acid, which can be synthesized by the oxidation of p-chlorotoluene using potassium permanganate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoic acid: A simpler analogue with similar structural features.
4-methoxybenzoic acid: Shares the methoxy group but lacks the cyano and furan moieties.
2-cyano-3-(4-methoxyphenyl)acrylic acid: Contains the cyano and methoxyphenyl groups but differs in the overall structure.
Uniqueness
4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogues.
Properties
Molecular Formula |
C22H15ClN2O5 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15ClN2O5/c1-29-16-5-3-15(4-6-16)25-21(26)14(12-24)10-17-7-9-20(30-17)18-11-13(22(27)28)2-8-19(18)23/h2-11H,1H3,(H,25,26)(H,27,28)/b14-10+ |
InChI Key |
CTWMCPWPHISBSN-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C#N |
Origin of Product |
United States |
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